molecular formula C7H3BrClNO3S B15304530 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride

Cat. No.: B15304530
M. Wt: 296.53 g/mol
InChI Key: DMMVJJIVUJCNKJ-UHFFFAOYSA-N
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Description

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO3S and a molecular weight of 296.53 g/mol It is a derivative of furo[2,3-b]pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride typically involves the bromination of furo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Acetonitrile, dichloromethane, toluene

Major Products Formed

Scientific Research Applications

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, providing dual functionality for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the creation of complex molecules with diverse applications .

Properties

Molecular Formula

C7H3BrClNO3S

Molecular Weight

296.53 g/mol

IUPAC Name

5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H3BrClNO3S/c8-5-1-4-2-6(14(9,11)12)13-7(4)10-3-5/h1-3H

InChI Key

DMMVJJIVUJCNKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=NC=C1Br)S(=O)(=O)Cl

Origin of Product

United States

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